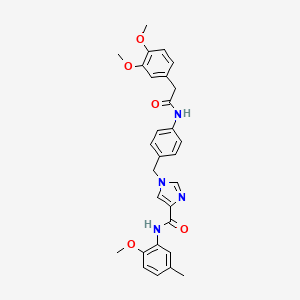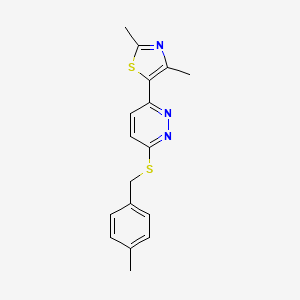
2,4-Dimethyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex thiazole derivatives often involves multi-step chemical reactions, including the formation of the thiazole ring and subsequent functionalization. While specific synthesis routes for 2,4-Dimethyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole are not directly cited, analogous processes have been reported. For example, Edenhofer and Meister (1977) described the synthesis of heterocyclic ring systems through the reaction of corresponding o-amino esters with sulfamoyl chloride, a method potentially applicable to synthesizing similar thiazole derivatives (Edenhofer & Meister, 1977).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring and various substituents that impact the compound's reactivity and physical properties. Studies on similar compounds, such as those by Wouters, Norberg, and Guccione (2002), provide insights into how substitutions on the thiazole ring influence molecular conformation and intermolecular interactions, crucial for understanding the chemical behavior of this compound (Wouters, Norberg, & Guccione, 2002).
Chemical Reactions and Properties
Thiazole derivatives engage in a variety of chemical reactions, including cycloadditions, substitutions, and redox reactions. The reactivity is influenced by the electronic nature of the substituents and the thiazole ring. For instance, Sutcliffe et al. (2000) explored the cycloaddition reactions of pyrrolo[1,2-c]thiazoles, providing a basis for predicting the reactivity of similar thiazole-containing compounds in chemical synthesis (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).
Wissenschaftliche Forschungsanwendungen
Fluorescent and Electrochromic Properties
- Thiazolothiazole Fluorophores : Studies on thiazolothiazole derivatives, similar in structure due to the thiazole moiety, have demonstrated strong blue fluorescence and high quantum yields. These compounds exhibit distinctive and reversible electrochromic properties, transitioning from yellow to dark blue at low reduction potentials. Such characteristics make these derivatives attractive for multifunctional optoelectronic applications, electron transfer sensing, and other photochemical applications (Woodward et al., 2017).
Antimicrobial Properties
- Schiff Bases from 1,3,4-Thiadiazole Compounds : Schiff bases derived from 1,3,4-thiadiazole compounds, which share a common sulfur-nitrogen motif with the query compound, have shown significant antimicrobial activities. These compounds have been investigated for their DNA protective abilities and cytotoxic effects against cancer cell lines, highlighting their potential in pharmacology and therapy strategies (Gür et al., 2020).
Reactivity and Synthesis Applications
- Reactivity with Compounds Possessing Nucleophilic Centres : Research on the reactivity of certain acetylenic esters with compounds having adjacent nucleophilic centers, similar to functionalities in the query compound, has been explored. These reactions lead to various cyclization products, including γ-lactams and thiazinone derivatives, indicating the versatility of these moieties in synthetic organic chemistry (Acheson & Wallis, 1982).
Anticancer and Antioxidant Activity
- Benzothiazole Pyrimidine Derivatives : New benzothiazole derivatives have been synthesized and tested for their antibacterial and antifungal activities. These compounds, which incorporate the benzothiazole and pyrimidine motifs, have demonstrated promising in vitro antibacterial and antifungal activities, underscoring the potential of such fused heterocycles in developing new therapeutic agents (Maddila et al., 2016).
Eigenschaften
IUPAC Name |
2,4-dimethyl-5-[6-[(4-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S2/c1-11-4-6-14(7-5-11)10-21-16-9-8-15(19-20-16)17-12(2)18-13(3)22-17/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZBLXSKZNCLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2494862.png)
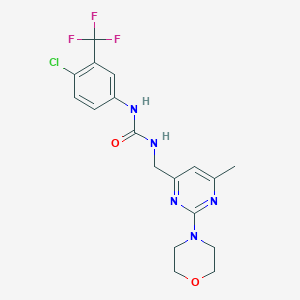
![(1R,5R)-1-(Bromomethyl)spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]](/img/structure/B2494866.png)
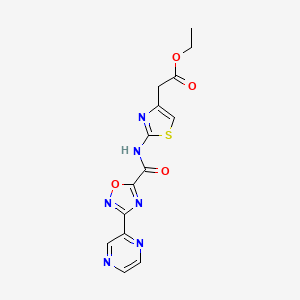
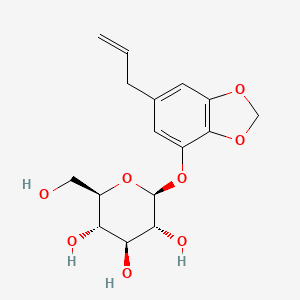
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2494873.png)
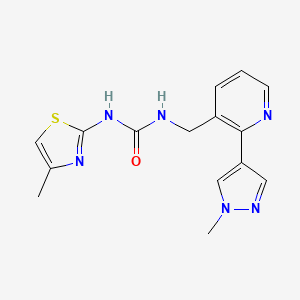
![9-benzyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2494875.png)

![Tert-butyl N-[[8-(prop-2-enoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2494879.png)
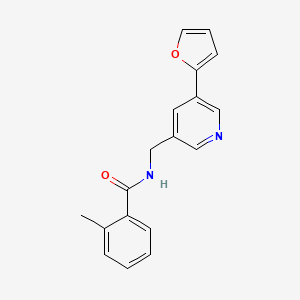
![Benzo[d][1,3]dioxol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2494882.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2494883.png)
